7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]
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Overview
Description
7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound with the molecular formula C13H17NO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This one-pot synthesis method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure consistency and quality. Companies like ChemScene and Benchchem offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ninhydrin and reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and the use of solvents like acetic acid .
Major Products Formed
The major products formed from these reactions include various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran] and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline], which have applications in different fields of chemistry .
Scientific Research Applications
7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their biological activities and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various materials and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of 7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine]: This compound has a similar structure but differs in the position of the methyl group.
Spiro[benzo[g]indole-2,1’-isobenzofuran]: A derivative with additional functional groups that enhance its biological activity.
Uniqueness
7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-methylspiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C13H17NO/c1-10-3-2-4-11-9-15-13(12(10)11)5-7-14-8-6-13/h2-4,14H,5-9H2,1H3 |
InChI Key |
QIYPJULNRGJKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)COC23CCNCC3 |
Origin of Product |
United States |
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